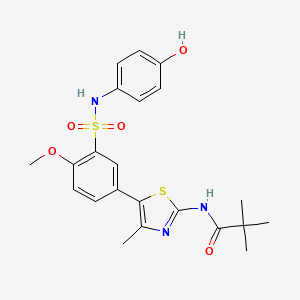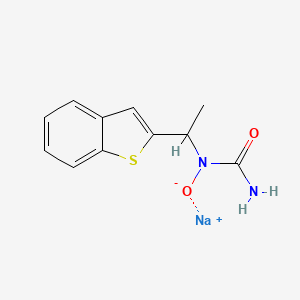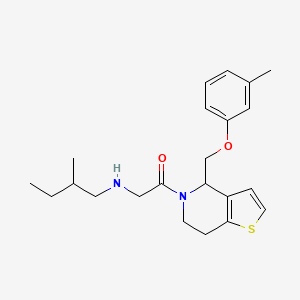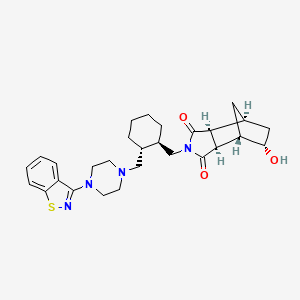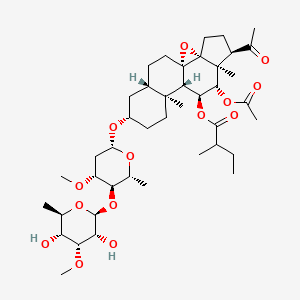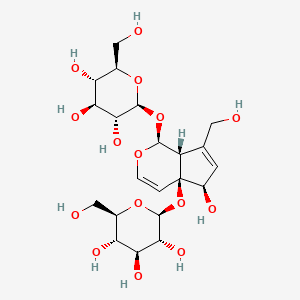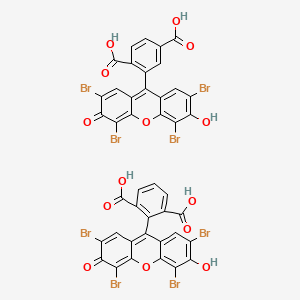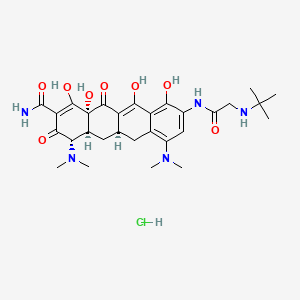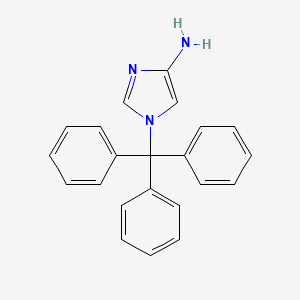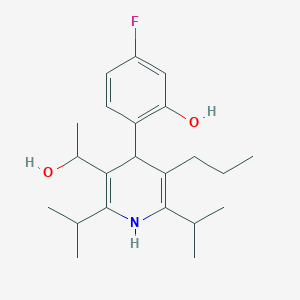
N,N/'-BIS(3-AMINOPROPYL)-2-BUTENE-1,4-DIAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3-aminopropyl)-1,3-propanediamine is a polyamine that is used in the chromatographic analysis of oligopeptides and proteins . It is a colorless to yellow liquid with an amine-like odor . It is also known as 1,3-Propanediamine, N,N’-bis(3-aminopropyl)-; N,N’-Bis(3-aminopropyl)propane-1,3-diamin .
Molecular Structure Analysis
The molecular formula of N,N’-Bis(3-aminopropyl)-1,3-propanediamine is C9H28N4 . Its structure can be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving N,N’-Bis(3-aminopropyl)-1,3-propanediamine were not found in the search results, it’s known that this compound has been shown to inhibit the activities of enzymes involved in the synthesis of polyamines .Physical And Chemical Properties Analysis
N,N’-Bis(3-aminopropyl)-1,3-propanediamine is a liquid at 20°C . It has a specific gravity of 0.95 and a refractive index of 1.49 . Its boiling point is 165°C/10 mmHg and its flash point is 142°C .Mecanismo De Acción
N,N’-Bis(3-aminopropyl)-1,3-propanediamine is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . It functions directly as a free radical scavenger, forms a variety of adducts that prevent oxidative damage to DNA, and is implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
While specific future directions for N,N’-Bis(3-aminopropyl)-1,3-propanediamine were not found in the search results, it’s worth noting that research into polyamines like this compound continues to be an active area of study. For example, dicamba, another polyamine, is being studied for its potential use with dicamba-tolerant crops .
Propiedades
Número CAS |
110319-68-1 |
|---|---|
Fórmula molecular |
C10H24N4 |
Peso molecular |
200.32 |
Sinónimos |
N,N/'-BIS(3-AMINOPROPYL)-2-BUTENE-1,4-DIAMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



